

# Measuring Trypsin Activity in Cell Lysates Using the Chromogenic Substrate Suc-AAPR-pNA

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Compound of Interest		
Compound Name:	Suc-AAPR-pNA	
Cat. No.:	B594406	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Trypsin, a serine protease, plays a crucial role in various physiological and pathological processes, including digestion, cell signaling, and tissue remodeling. Its dysregulation has been implicated in diseases such as pancreatitis and cancer. Accurate measurement of trypsin and trypsin-like protease activity in biological samples, such as cell lysates, is essential for understanding its function and for the development of therapeutic inhibitors. This document provides a detailed protocol for determining trypsin activity in cell lysates using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (**Suc-AAPR-pNA**).

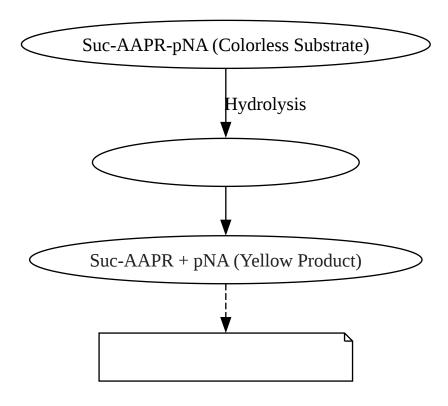
The assay is based on the enzymatic cleavage of the peptide substrate **Suc-AAPR-pNA** by trypsin at the carboxyl side of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA formation is directly proportional to the trypsin activity in the sample.

## **Principle of the Assay**

The enzymatic reaction at the core of this assay is the hydrolysis of the colorless substrate **Suc-AAPR-pNA** by trypsin to yield a peptide fragment and the yellow-colored product, p-



nitroaniline (pNA). The concentration of the released pNA is quantified by measuring its absorbance at 405 nm.



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# Materials and Reagents Reagents

- Suc-AAPR-pNA (Trypsin Substrate)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Calcium Chloride (CaCl<sub>2</sub>) (e.g., 10 mM)
- · p-Nitroaniline (pNA) standard
- Cell Lysis Buffer (e.g., RIPA buffer or 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
- Protease Inhibitor Cocktail (optional, for lysate preparation, ensuring it does not inhibit trypsin)



- Bovine Trypsin (for positive control)
- Dimethyl sulfoxide (DMSO) for dissolving the substrate
- Deionized water (ddH<sub>2</sub>O)

### **Equipment**

- Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
- 96-well flat-bottom microplates
- Incubator set to 25°C or 37°C
- Microcentrifuge
- Homogenizer or sonicator
- Standard laboratory pipettes and consumables

# **Experimental Protocols**Preparation of Cell Lysates

Proper preparation of cell lysates is critical for accurate measurement of intracellular enzyme activity.

- Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then detach the cells using a non-enzymatic method or a gentle scraper. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Cell Lysis: Resuspend the cell pellet in ice-cold cell lysis buffer. A common lysis buffer is RIPA buffer, but a simpler buffer like 10 mM Tris-HCl, pH 7.4 with 1 mM EDTA can also be used. The volume of lysis buffer will depend on the cell pellet size; a general starting point is 100-500 μL per 1-10 million cells.
- Homogenization: To ensure complete cell lysis and release of intracellular contents, sonicate
  the cell suspension on ice or pass it through a homogenizer.

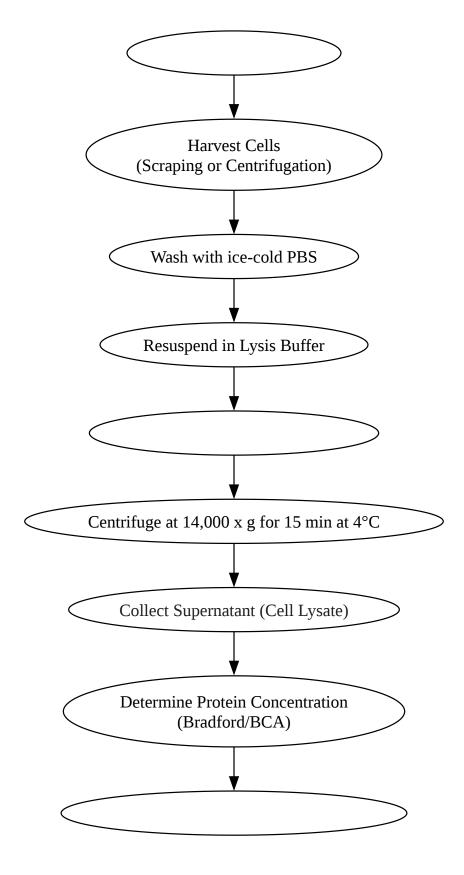
### Methodological & Application





- Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant, which contains the soluble cellular proteins including trypsin. This is the cell lysate that will be used for the assay.
- Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is necessary for normalizing the trypsin activity.
- Storage: Use the cell lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.





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### **Reagent Preparation**

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl<sub>2</sub>. Calcium ions are important for the stability and optimal activity of trypsin.
- Substrate Stock Solution: Dissolve Suc-AAPR-pNA in DMSO to prepare a stock solution (e.g., 100 mM). Store this stock solution at -20°C, protected from light.
- Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution
  with the assay buffer to the desired final concentration. The optimal concentration should be
  determined empirically but is typically in the range of 0.2 to 2 mM.
- pNA Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO.
- pNA Standard Curve: Prepare a series of dilutions of the pNA standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 μM).

### **Trypsin Activity Assay Protocol**

- Prepare the Microplate: Add the following to the wells of a 96-well microplate:
  - $\circ$  Sample Wells: 20-50 µL of cell lysate and add assay buffer to a final volume of 100 µL.
  - Positive Control: A known amount of bovine trypsin (e.g., 10 μL of a 1 μg/mL solution) and add assay buffer to 100 μL.
  - Negative Control (Blank): 100 μL of assay buffer.
- Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the samples to reach thermal equilibrium.
- Initiate the Reaction: Add 100  $\mu$ L of the pre-warmed substrate working solution to all wells to start the reaction. The final volume in each well will be 200  $\mu$ L.
- Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.



• Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at the reaction temperature for a fixed period (e.g., 30 or 60 minutes). Stop the reaction by adding an acid (e.g., 50 µL of 30% acetic acid). Read the final absorbance at 405 nm.

# Data Analysis and Presentation Calculation of Trypsin Activity

- pNA Standard Curve: Plot the absorbance at 405 nm versus the concentration of the pNA standards. Determine the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.
- Rate of Reaction: For the kinetic assay, determine the rate of change in absorbance per minute (ΔA<sub>405</sub>/min) from the linear portion of the absorbance versus time plot for each sample.
- Calculate pNA Concentration: Use the standard curve to convert the ΔA<sub>405</sub>/min to the rate of pNA production (in μmol/min or nmol/min).
- Calculate Trypsin Activity: The trypsin activity in the cell lysate can be calculated using the following formula:

Activity (U/mg) = (Rate of pNA production ( $\mu$ mol/min) / Volume of lysate (mL)) / Protein concentration (mg/mL)

One unit (U) of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at the specified conditions.[1]

### **Quantitative Data Summary**

The following table provides representative kinetic parameters for trypsin with various pnitroanilide substrates. Note that the specific values for **Suc-AAPR-pNA** may vary depending on the experimental conditions.



Parameter	Substrate	Value	Reference
Km	N-α-Benzoyl-DL- arginine-p-nitroanilide (BAPNA)	0.085 mM	
kcat	N-α-Benzoyl-DL- arginine-p-nitroanilide (BAPNA)	1.76 s <sup>−1</sup>	
Km	N-α- benzyloxycarbonyl-l- lysine-p-nitroanilide (Z-Lys-pNA)	0.394 mM (at pH 9.05)	[2][3]
kcat	N-α- benzyloxycarbonyl-l- lysine-p-nitroanilide (Z-Lys-pNA)	~0.5 s <sup>-1</sup> (pH dependent)	[3]
Optimal pH	General Trypsin Activity	7.0 - 9.0	[4]
Measurement Wavelength	p-Nitroaniline	405 nm	[5]

Note: The expression of trypsin is significantly elevated in several human cancer cells, including those of the stomach, colon, lung, and breast.[6] However, specific activity values are highly dependent on the cell line and culture conditions.

# **Signaling Pathways Involving Trypsin**

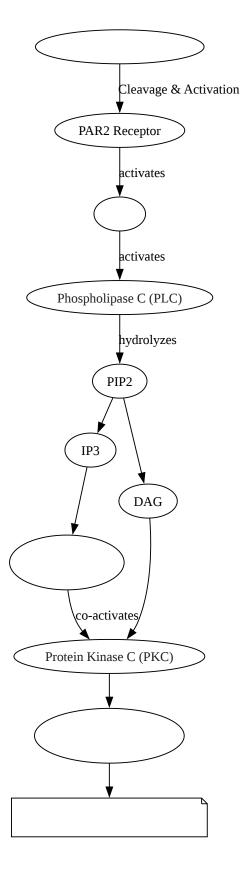
Trypsin is not only a digestive enzyme but also an important signaling molecule that can activate specific cell surface receptors, primarily Protease-Activated Receptors (PARs).

# Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin is a potent activator of PAR2, a G-protein coupled receptor.[7][8] Cleavage of the N-terminal domain of PAR2 by trypsin unmasks a tethered ligand that binds to and activates the



receptor, initiating downstream signaling cascades involved in inflammation, pain, and cell proliferation.[5][9][10]

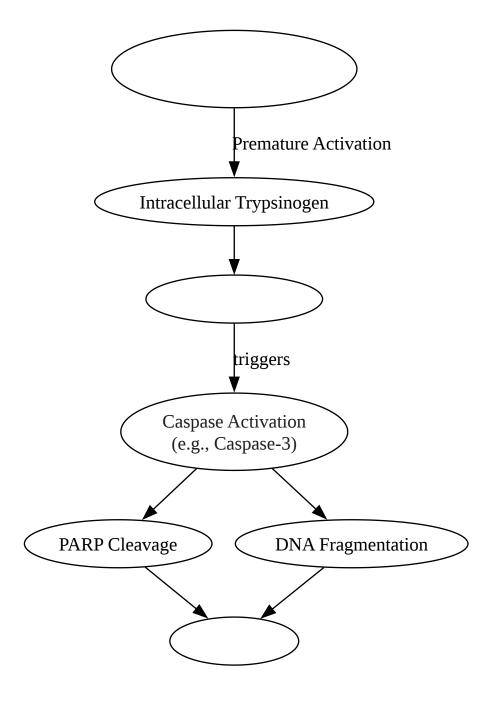




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## **Intracellular Trypsin and Apoptosis**

Premature intracellular activation of trypsinogen to trypsin is a key initiating event in pancreatitis and can lead to acinar cell death.[11] Intracellular trypsin can trigger apoptosis through caspase-dependent and independent pathways.[11] This process involves the activation of caspases, such as caspase-3, and the cleavage of key cellular proteins like PARP. [12]





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